molecular formula C22H22N4O3 B3016824 (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone CAS No. 1251685-91-2

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone

Cat. No.: B3016824
CAS No.: 1251685-91-2
M. Wt: 390.443
InChI Key: RAWSSWXDJVEQAP-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidin-2-yloxyphenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is synthesized and functionalized with a methoxyphenyl group.

    Attachment of the Pyrimidin-2-yloxyphenyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or other susceptible sites.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are often employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be investigated for its potential as a receptor ligand, enzyme inhibitor, or other bioactive agent. Studies might focus on its binding affinity, selectivity, and biological activity.

Medicine

In medicine, the compound may be explored for its therapeutic potential, including its effects on specific biological pathways or disease states. It could be a candidate for drug development, particularly in areas such as neurology or oncology.

Industry

Industrially, the compound might find applications in the development of new materials, catalysts, or other functional products.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: Similar structure with a pyridine ring instead of a pyrimidine ring.

    (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-4-yloxy)phenyl)methanone: Similar structure with the pyrimidine ring attached at a different position.

Uniqueness

The uniqueness of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone lies in its specific substitution pattern, which may confer distinct pharmacological properties or reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWSSWXDJVEQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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